molecular formula C6H13ClN2O B1334994 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride CAS No. 92885-03-5

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1334994
CAS No.: 92885-03-5
M. Wt: 164.63 g/mol
InChI Key: MDISFSCSRZPYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . It is a derivative of pyrrolidinone, a five-membered lactam ring, and is characterized by the presence of an aminoethyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 2-pyrrolidinone with ethylenediamine in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDISFSCSRZPYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239174
Record name 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92885-03-5
Record name 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092885035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.